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Compound of Interest

Compound Name: 3-Methylhexyl Acetate

CAS No.: 50373-54-1

Cat. No.: B1417962 Get Quote

In high-stakes research and drug development, chemical identity is binary: it is either exact, or

it is wrong.[1] 3-Methylhexyl acetate represents a classic "nomenclature trap."[1] While often

categorized under generic "heptyl acetates" or confused with "isoheptyl" isomers, its specific

structural identity (CAS 50373-54-1) dictates unique stereochemical and physicochemical

properties.[1]

This guide moves beyond a simple dictionary of synonyms. It provides a framework for

isomeric resolution, ensuring that the molecule you synthesize or purchase is the molecule you

intend to test.

The Synonym Architecture
The following table categorizes synonyms by their utility and risk profile.
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Category
Synonym /
Identifier

Status Technical Note

IUPAC 3-Methylhexyl acetate Primary

The only

unambiguous

systematic name.[1]

Systematic
Acetic acid 3-

methylhexyl ester
Valid

Common in vendor

catalogs.[1]

Systematic
3-Methyl-1-hexyl

acetate
Valid

Emphasizes the ester

linkage at C1.[1]

CAS RN 50373-54-1 Primary

Use for searching

databases (SciFinder,

PubChem).[1]

Ambiguous Isoheptyl acetate RISK

Often refers to 5-

methylhexyl acetate

(FEMA 4346).[1] Avoid

using this for the 3-

isomer.

Ambiguous Heptyl acetate Incorrect
Refers to the linear

-heptyl chain.[1]

The "Iso" Trap: A Warning on Isomers
In industrial catalogs, "Isoheptyl acetate" is frequently used as a catch-all for branched C7

acetates.[1] This is scientifically inaccurate for 3-methylhexyl acetate.[1]

Isoheptyl typically denotes a terminal isopropyl group (5-methylhexyl).[1]

3-Methylhexyl denotes a branch at the C3 position.[1][2]

Implication: If you order "Isoheptyl acetate" for a binding assay, you may receive 5-methylhexyl

acetate, which has a completely different steric footprint in a receptor pocket.[1]
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Stereochemical Implications (Expertise &
Experience)
Unlike the linear

-heptyl acetate, 3-methylhexyl acetate possesses a chiral center at Carbon-3.[1]

Structure:

[1]

Enantiomers: (R)-3-methylhexyl acetate and (S)-3-methylhexyl acetate.[1]

Experimental Causality: Most commercial supplies (CAS 50373-54-1) are racemic mixtures.[1]

If this molecule is being used as a fragment in drug discovery or as a specific olfactory probe,

the biological activity often resides in a single enantiomer.[1]

Protocol: If enantiopurity is required, you must synthesize from enantiopure 3-methylhexanol

or perform chiral GC separation.[1] Do not assume a commercial "3-methylhexyl acetate" is

enantiopure unless explicitly stated.[1]

Visualization: Isomer Hierarchy & Synthesis Flow
The following diagrams illustrate the structural divergence of isomers and the validation

workflow.
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Figure 1: Structural hierarchy distinguishing the target molecule from common "Iso" confusers.
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Figure 2: Synthesis and validation workflow.

Analytical Verification Protocol (Trustworthiness)
To ensure the integrity of your material, rely on self-validating analytical methods.[1] Do not

trust the bottle label alone.

Nuclear Magnetic Resonance (1H-NMR)
The specific branching at C3 creates a distinct splitting pattern compared to the 5-methyl

isomer.[1]
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Expected 1H-NMR Signals (

, 300 MHz):

4.10 ppm (2H, t/m):

. This triplet may appear broadened or split due to the nearby chiral center at C3.[1]

2.04 ppm (3H, s):

(Acetate singlet).[1]

0.90 ppm (3H, d):

group attached to C3. This doublet is the diagnostic fingerprint distinguishing it from linear
heptyl acetate.

0.88 ppm (3H, t): Terminal

.

Synthesis Protocol (Fischer Esterification)
If commercial sourcing is ambiguous, synthesis is the most reliable route.[1]

Reagents:

3-Methylhexanol (1.0 eq)[1]

Acetic Anhydride (1.2 eq)[1]

Pyridine (1.5 eq) or catalytic

[1]

Dichloromethane (DCM)[1]

Methodology:

Setup: In a flame-dried round-bottom flask, dissolve 3-methylhexanol in DCM.
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Addition: Add pyridine (base catalyst) followed by dropwise addition of acetic anhydride at

0°C.

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC

(Hexane:EtOAc 9:1).[1]

Workup: Quench with saturated

. Wash organic layer with 1M HCl (to remove pyridine), then

, then Brine.

Purification: Dry over

, concentrate, and distill (bp approx. 180-185°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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